molecular formula C11H11BrN2O B2854711 N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide CAS No. 1444696-79-0

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide

Cat. No. B2854711
CAS RN: 1444696-79-0
M. Wt: 267.126
InChI Key: SSYSZAQOJAAHOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide involves several steps. Researchers have reported various synthetic routes, including aryl bromination , amide formation , and alkyne substitution . Detailed experimental procedures and optimization studies are available in the literature .

Scientific Research Applications

Synthesis and Biological Activities

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide derivatives are explored in the synthesis of various organic compounds due to their potential biological activities. A notable application involves the synthesis of novel sulphonamide derivatives, which exhibit significant antimicrobial activity. The reactivity of related acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the formation of compounds with promising antimicrobial properties. These synthesized compounds, particularly those with specific substitutions, have shown high activity against various microbial strains, underlining their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antimicrobial Evaluation and Structural Analysis

Another research avenue involves microwave-assisted synthesis and structural elucidation of acetamide derivatives, including this compound. These studies focus on understanding the molecular structure through techniques like X-ray diffraction and assessing their antimicrobial activity. Certain derivatives have been found to exhibit selective inhibitory effects against specific pathogens, such as Aspergillus niger and Staphylococcus aureus, suggesting their potential in targeted antimicrobial therapies (Ghazzali et al., 2012).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions of related acetamide compounds, exploring their potential in various synthetic applications. Studies on the dibromohydration of N-(2-alkynylaryl)acetamide, for instance, highlight the regioselective synthesis of dibromo derivatives, which could serve as intermediates in the production of pharmacologically active compounds. These reactions, facilitated by the presence of neighboring groups, underscore the versatility of acetamide derivatives in synthetic organic chemistry (Qiu et al., 2017).

Environmental and Analytical Applications

Additionally, acetamide derivatives, including those related to this compound, find applications in environmental and analytical chemistry. For instance, they are used in developing fluorescent probes for detecting carbonyl compounds in water samples. Such probes offer high sensitivity and specificity, enabling the trace measurement of pollutants and contributing to environmental monitoring efforts (Houdier et al., 2000).

properties

IUPAC Name

N-[4-bromo-2-(prop-2-ynylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-3-6-13-11-7-9(12)4-5-10(11)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYSZAQOJAAHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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